1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine is a N-acyl-L-amino acid.
Brand Name:
Vulcanchem
CAS No.:
144889-51-0
VCID:
VC21138791
InChI:
InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
SMILES:
CC(=O)NC(CSC(CO)C=C)C(=O)O
Molecular Formula:
C9H15NO4S
Molecular Weight:
233.29 g/mol
1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
CAS No.: 144889-51-0
Cat. No.: VC21138791
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine is a N-acyl-L-amino acid. |
|---|---|
| CAS No. | 144889-51-0 |
| Molecular Formula | C9H15NO4S |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1 |
| Standard InChI Key | CVFXMLXLNNEEJM-MQWKRIRWSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O |
| SMILES | CC(=O)NC(CSC(CO)C=C)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSC(CO)C=C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator